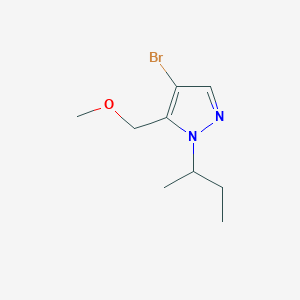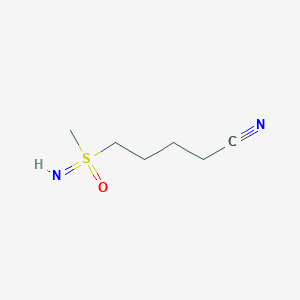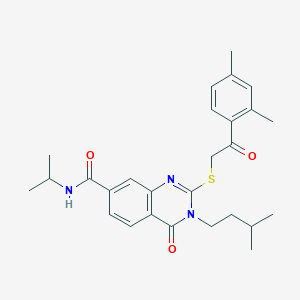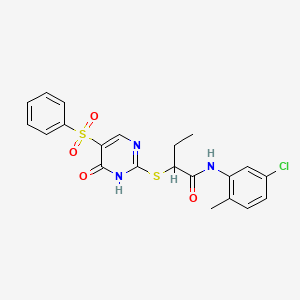![molecular formula C14H16N2O2 B2929627 2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025625-75-5](/img/structure/B2929627.png)
2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile” is a chemical compound that has been synthesized and studied for its potential antibacterial properties . It was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . The compound was characterized using ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .
Synthesis Analysis
The synthesis of this compound involves the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . This process was followed by detailed characterization using various spectroscopic techniques . The synthesized compound was then screened against selected microbes to establish its potential antimicrobial activity .Molecular Structure Analysis
The molecular structure of the compound was analyzed using various spectroscopic techniques, including ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .Chemical Reactions Analysis
The compound was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . The reaction was followed by detailed characterization using various spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using various spectroscopic techniques, including ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .Scientific Research Applications
Hemoglobin Oxygen Affinity Modulation
One application is in the design and synthesis of compounds to modulate hemoglobin oxygen affinity. Research has shown that certain derivatives can decrease the oxygen affinity of human hemoglobin A, which may be beneficial in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. These compounds are also structurally related to several marketed antilipidemic agents, indicating a broad potential for therapeutic development (Randad et al., 1991).
Anticancer Drug Synthesis
Another significant application is in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs. These complexes have shown cytotoxicity against various human tumor cell lines, suggesting their potential as chemotherapeutic agents. The organotin(IV) complexes exhibit more cytotoxicity than some standard drugs, like doxorubicin and cisplatin, for all the cell lines studied, highlighting their promise in cancer treatment (Basu Baul et al., 2009).
Organic Synthesis and Ligand Design
The compound and its analogs are also useful in organic synthesis, serving as precursors or intermediates for the development of drug molecules or ligands. For example, the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from reactions with active methylene nitriles demonstrates the utility of such compounds in generating novel structures that could serve as drug precursors or ligands (Dotsenko et al., 2019).
Neurological Disease Studies
Furthermore, derivatives of this compound have been used in studies to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. Such compounds have been utilized in conjunction with positron emission tomography, facilitating non-invasive monitoring of disease progression and aiding in the diagnostic assessment of patients (Shoghi-Jadid et al., 2002).
Antibacterial and Antimicrobial Research
Additionally, certain derivatives have shown antibacterial and antimicrobial activities, underscoring their potential in developing new therapeutic agents to combat bacterial infections. Studies have reported the synthesis of compounds with significant levels of antibacterial activity, providing a basis for further pharmaceutical development (Behrami & Dobroshi, 2019).
Mechanism of Action
The compound exhibited antimicrobial activity against all the tested microorganisms except Candida albicans isolate . By comparing the binding affinity of the studied compound and the standard drug (ampicillin), the studied compound docked against bacterial protein showed a high binding affinity for E. coli .
Future Directions
The compound has shown promising results in terms of its antibacterial properties . Future research could focus on further exploring its potential applications in medicine, particularly in the development of new antibacterial drugs. Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.
Properties
IUPAC Name |
(Z)-2-cyano-3-hydroxy-4,4-dimethyl-N-phenylpent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)12(17)11(9-15)13(18)16-10-7-5-4-6-8-10/h4-8,17H,1-3H3,(H,16,18)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKDIJFIKFJPFH-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C(C#N)C(=O)NC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C(\C#N)/C(=O)NC1=CC=CC=C1)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2929547.png)


![2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2929553.png)

![5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2929556.png)

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2929561.png)
![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2929562.png)
![Benzo[b]thiophen-6-ylhydrazine hydrochloride](/img/structure/B2929564.png)
![N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride](/img/structure/B2929566.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2929567.png)
